molecular formula C12H10BrN3O B13982419 N-(4-Bromobenzyl)pyrimidine-2-carboxamide

N-(4-Bromobenzyl)pyrimidine-2-carboxamide

Cat. No.: B13982419
M. Wt: 292.13 g/mol
InChI Key: XSBCYBVQGMYLPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Bromobenzyl)pyrimidine-2-carboxamide is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Bromobenzyl)pyrimidine-2-carboxamide typically involves the reaction of 4-bromobenzylamine with pyrimidine-2-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond. The reaction conditions often include solvents like dichloromethane or dimethylformamide (DMF) and are conducted at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

N-(4-Bromobenzyl)pyrimidine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzyl derivatives, while coupling reactions can produce more complex pyrimidine-based structures .

Mechanism of Action

The mechanism of action of N-(4-Bromobenzyl)pyrimidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. Additionally, it may interact with receptors on cell surfaces, modulating signal transduction pathways and influencing cellular responses .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Chlorobenzyl)pyrimidine-2-carboxamide
  • N-(4-Methylbenzyl)pyrimidine-2-carboxamide
  • N-(4-Fluorobenzyl)pyrimidine-2-carboxamide

Uniqueness

N-(4-Bromobenzyl)pyrimidine-2-carboxamide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to certain targets. Additionally, the bromine atom can be readily substituted, allowing for the synthesis of a wide range of derivatives with diverse properties .

Properties

Molecular Formula

C12H10BrN3O

Molecular Weight

292.13 g/mol

IUPAC Name

N-[(4-bromophenyl)methyl]pyrimidine-2-carboxamide

InChI

InChI=1S/C12H10BrN3O/c13-10-4-2-9(3-5-10)8-16-12(17)11-14-6-1-7-15-11/h1-7H,8H2,(H,16,17)

InChI Key

XSBCYBVQGMYLPF-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1)C(=O)NCC2=CC=C(C=C2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.